molecular formula C12H16ClNO2 B3055706 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride CAS No. 66385-03-3

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride

Cat. No.: B3055706
CAS No.: 66385-03-3
M. Wt: 241.71 g/mol
InChI Key: HCZNTGHWQJHKCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.

    Alkylation: The 7-hydroxy-2H-chromen-2-one is reacted with 3-chloro-3-methylbut-1-yne to obtain an intermediate compound.

    Cyclization: The intermediate is then cyclized in the presence of N,N-diethylaniline to form the chromene structure.

    Amination: The chromene derivative is further reacted with an amine to introduce the amine group at the 5-position.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized chromene derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: An aldehyde derivative with similar structural features.

    6,7-Dimethoxy-2,2-dimethyl-2H-chromene: A dimethoxy derivative with potential biological activities.

    6-Vinyl-7-methoxy-2,2-dimethylchromene: A vinyl derivative with unique chemical properties.

Uniqueness

7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-2,2-dimethylchromen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-12(2)5-4-9-10(13)6-8(14-3)7-11(9)15-12;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNTGHWQJHKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561439
Record name 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66385-03-3
Record name 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride
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7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride
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7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride
Reactant of Route 6
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride

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